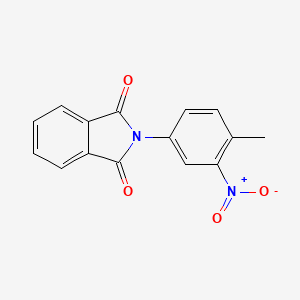
N'-benzylidene-2-(2-quinolinylthio)acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Synthesis of N'-benzylidene-2-(2-quinolinylthio)acetohydrazide analogues involves multiple steps, starting from quinoline derivatives. One approach involves the condensation of 2-(quinolin-8-yloxy)acetohydrazide with different benzaldehydes to yield various N'-benzylidene-2-(2-quinolinylthio)acetohydrazide derivatives. These synthesis processes are characterized by spectroscopic techniques, including FT-IR, NMR, and sometimes X-ray crystallography for structure elucidation (Munir et al., 2021).
Molecular Structure Analysis
The molecular structure of these compounds reveals interesting aspects of their conformational behavior. For instance, NMR spectroscopic analysis has shown that these compounds can exist as mixtures of two conformers, E(C=N)(N-N) synperiplanar and E(C=N)(N-N) antiperiplanar, in equilibrium. This conformational versatility is influenced by the nature of the substituents and the solvent used in the NMR studies (Munir et al., 2021).
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Interpretation
N’-(benzylidene)-2-(6-methyl-1H-pyrazolo[3,4-b]quinolin-1-yl)acetohydrazides, a related compound to N'-benzylidene-2-(2-quinolinylthio)acetohydrazide, have been synthesized and structurally interpreted using NMR spectroscopy. This study explains the duplication of some peaks in their 1H- and 13C-NMR spectra, indicating the complex nature of these compounds (Munir et al., 2021).
Antibacterial Agents and DNA Gyrase Inhibitors
A series of quinolone-acetohydrazide-hydrazone derivatives, closely related to N'-benzylidene-2-(2-quinolinylthio)acetohydrazide, have been developed as new antibacterial agents and DNA gyrase inhibitors. These compounds show significant activity against various bacteria and have been evaluated for their potential in medical applications (Sridhar et al., 2016).
Anti-uropathogenic Activity
Research on (E-)-N′-(substituted-benzylidene)-2-(quinolin-8-yloxy)acetohydrazide, a compound similar to N'-benzylidene-2-(2-quinolinylthio)acetohydrazide, reveals its potential as an anti-uropathogenic agent. This study involved synthesizing analogues and evaluating their activity against various pathogens, demonstrating their applicability in addressing uropathogenic infections (Alodeani et al., 2015).
Antimicrobial Potential
N’-(alkanylidene)-2-propylquinoline-4-carbohydrazide derivatives, which are structurally related to N'-benzylidene-2-(2-quinolinylthio)acetohydrazide, have been synthesized and evaluated for their antimicrobial properties. These studies contribute to the discovery of new antibacterial agents, crucial for combating drug-resistant bacterial infections (Bello et al., 2017).
Anti-cancer and Anti-inflammatory Potential
Novel QuinolineAcetohydrazide derivatives have been evaluated in silico for their anti-inflammatory and anti-cancer efficacy. This research indicates the potential of these compounds in targeting various pathways, including COX1 and COX2 inhibition, suggesting their applicability in cancer and inflammation-related treatments (Manohar et al., 2018).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[(E)-benzylideneamino]-2-quinolin-2-ylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3OS/c22-17(21-19-12-14-6-2-1-3-7-14)13-23-18-11-10-15-8-4-5-9-16(15)20-18/h1-12H,13H2,(H,21,22)/b19-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPUCZHYOUGBVGK-XDHOZWIPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N/NC(=O)CSC2=NC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![cyclohexyl 4-[(cyclohexylcarbonyl)amino]benzoate](/img/structure/B5568936.png)
![2-{[4-ethyl-5-(3-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5568943.png)
![methyl 2-[3-(acetylamino)phenyl]-1,3-dioxo-5-isoindolinecarboxylate](/img/structure/B5568947.png)

![8-chloro-3-[(4-ethyl-1-piperazinyl)methyl]-2-methyl-4-quinolinol](/img/structure/B5568952.png)
![N-(2-hydroxyphenyl)-2-{[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5568957.png)

![ethyl {5-[4-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}acetate](/img/structure/B5568962.png)
![N'-{1-[(4-chlorophenyl)acetyl]azepan-3-yl}-N,N-dimethylsulfamide](/img/structure/B5568977.png)
![2-benzyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5568981.png)

![N-(3-methoxyphenyl)-N'-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5569010.png)
![1-tert-butyl-5-oxo-N-[2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]-3-pyrrolidinecarboxamide](/img/structure/B5569013.png)
![9-phenyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one](/img/structure/B5569030.png)